molecular formula C7H9BN2O3 B571617 (6-Acetamidopyridin-3-yl)boronic acid CAS No. 947533-21-3

(6-Acetamidopyridin-3-yl)boronic acid

Cat. No. B571617
M. Wt: 179.97
InChI Key: RCNAHNBBRFXANB-UHFFFAOYSA-N
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Description

“(6-Acetamidopyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are heterocyclic building blocks that have been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “(6-Acetamidopyridin-3-yl)boronic acid” is C7H9BN2O3 . Its molecular weight is 179.97 g/mol . The InChI code is 1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11) .


Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics. They are considered Lewis acids . Boronic acids are known to react with common starting materials and intermediates under mild conditions, e.g., primary, secondary amines, and carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Acetamidopyridin-3-yl)boronic acid” include a molecular weight of 179.97 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and rotatable bond count of 2 . Its exact mass is 180.0706223 g/mol, and its monoisotopic mass is also 180.0706223 g/mol . The topological polar surface area is 82.4 Ų .

Scientific Research Applications

  • Boronic acids, including halopyridinylboronic acids, have been synthesized and used in Suzuki cross-coupling reactions to produce new pyridine libraries. This indicates their potential in organic synthesis and drug development (Bouillon et al., 2003).

  • A study on heterocyclic boron derivatives, including (6-bromopyridin-3-yl)boronic ester and acid, revealed insights into their stability and potential use in combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).

  • Boronic acid sensors, capable of probing carbohydrates and bioactive substances, have been developed. This review highlights their use in detecting biological substances, important for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Affinity capillary electrophoresis (ACE) was used to study the interactions between boronic acids and cis-diol-containing biomolecules. This method can be applied to nearly all types of these molecules, offering new insights into boronate affinity interactions (Lü et al., 2013).

  • Boronic acids, including 3-borono-BINOL, have been used as chiral catalysts in highly enantioselective aza-Michael additions, demonstrating their versatility in organic chemistry (Hashimoto et al., 2015).

  • The construction of boron-based macrocycles and dendrimers was achieved by condensing aryl- and alkylboronic acids with dihydroxypyridine, suggesting applications in materials science (Christinat et al., 2007).

  • Boronic acid compounds have been utilized in enzyme inhibition, cancer therapy, and as antibody mimics, emphasizing their biomedical potential (Yang et al., 2003).

  • Fluorinated boronic acid-appended bipyridinium salts were synthesized for diol recognition, demonstrating the potential of boronic acids in biochemical sensing applications (Axthelm et al., 2015).

  • Boronic acid-containing polymers have been applied in HIV, obesity, diabetes, and cancer treatment, highlighting their relevance in the development of new biomaterials (Cambre and Sumerlin, 2011).

  • A mini-review covered the diverse applications of boronic acids in sensing, biological labeling, protein manipulation, and therapeutics, illustrating their broad utility (Lacina et al., 2014).

properties

IUPAC Name

(6-acetamidopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c1-5(11)10-7-3-2-6(4-9-7)8(12)13/h2-4,12-13H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNAHNBBRFXANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669787
Record name (6-Acetamidopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Acetamidopyridin-3-yl)boronic acid

CAS RN

947533-21-3
Record name (6-Acetamidopyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
J Cherian, K Nacro, ZY Poh, S Guo… - Journal of Medicinal …, 2016 - ACS Publications
Clinically used BCR-ABL1 inhibitors for the treatment of chronic myeloid leukemia do not eliminate leukemic stem cells (LSC). It has been shown that MNK1 and 2 inhibitors prevent …
Number of citations: 18 pubs.acs.org

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